molecular formula C17H16ClNO4 B5878055 Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate

Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate

Cat. No.: B5878055
M. Wt: 333.8 g/mol
InChI Key: VBZLPRXUSVJZSH-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a chloro-substituted phenyl ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 3-chloro-4-ethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

    Esterification: The resulting product is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) to form the methyl ester.

    Amidation: Finally, the ester is reacted with 2-aminobenzoic acid under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenyl ring, where the chlorine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amine (NH₂⁻) groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), alkoxides, amines

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives

Scientific Research Applications

Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is investigated for its potential use in the development of novel materials with specific properties such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites, inhibition of enzyme activity, or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-chloro-4-methoxyphenyl)carbonyl]amino}benzoate
  • Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoic acid
  • Ethyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate

Uniqueness

Methyl 2-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}benzoate is unique due to the specific combination of functional groups that confer distinct chemical and physical properties. The presence of the chloro and ethoxy substituents on the phenyl ring, along with the benzoate ester group, makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

methyl 2-[(3-chloro-4-ethoxybenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-3-23-15-9-8-11(10-13(15)18)16(20)19-14-7-5-4-6-12(14)17(21)22-2/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZLPRXUSVJZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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